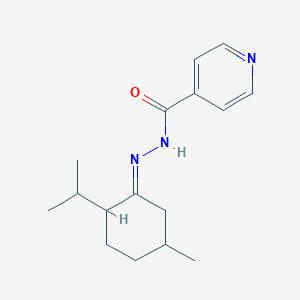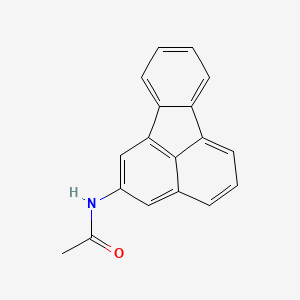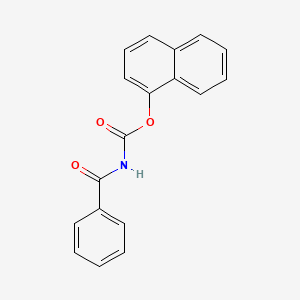
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate is an organic compound that belongs to the ester class of chemicals. This compound is characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a pentane chain, which is further esterified with nonanoic acid. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate typically involves the esterification reaction between 1,5-Bis(oxolan-2-yl)pentan-3-ol and nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization.
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification methods such as chromatography can also be employed to obtain high-purity products.
Chemical Reactions Analysis
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically targets the oxolane rings, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction results in the formation of the corresponding alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate has several applications in scientific research:
Chemistry: The compound is used as a model ester in studies related to esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the metabolism of esters and their interactions with enzymes such as esterases.
Medicine: The compound’s potential pharmacological properties are explored in drug development, particularly in the design of prodrugs that can be activated by esterases in the body.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate involves its interaction with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, the compound is broken down into its constituent alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparison with Similar Compounds
1,5-Bis(oxolan-2-yl)pentan-3-yl nonanoate can be compared with other similar esters, such as:
1,5-Bis(oxolan-2-yl)pentan-3-yl propanoate: This compound has a shorter carboxylic acid chain compared to the nonanoate ester, which may result in different physical and chemical properties.
1,5-Bis(oxolan-2-yl)pentan-3-yl butanoate: Similar to the propanoate ester, this compound has a different chain length, affecting its reactivity and applications.
Properties
CAS No. |
5453-27-0 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,5-bis(oxolan-2-yl)pentan-3-yl nonanoate |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-12-22(23)26-21(15-13-19-10-8-17-24-19)16-14-20-11-9-18-25-20/h19-21H,2-18H2,1H3 |
InChI Key |
IZUINEIOLHLHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


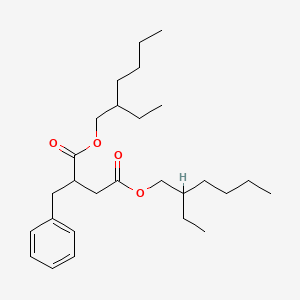
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)


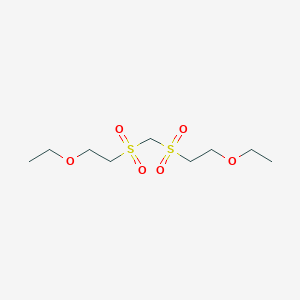
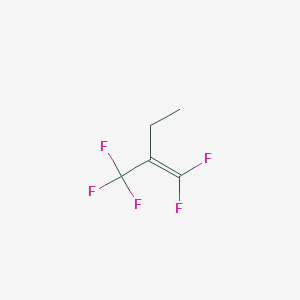
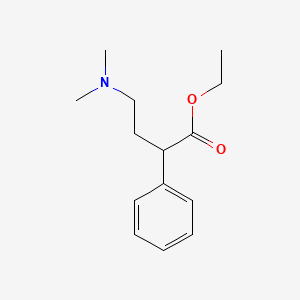
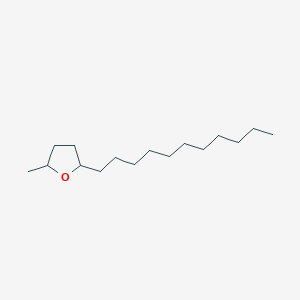

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

